5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family, characterized by its unique structural features including a methoxy group, a methyl group, a trifluoromethyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy and cyano groups are usually added through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine.
Substitution: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the methoxy group.
5-Methoxy-1H-pyrazole-4-carbonitrile: Lacks the trifluoromethyl group.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of cyano.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile gives it unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new materials, drugs, and chemical processes.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-methoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c1-13-6(14-2)4(3-11)5(12-13)7(8,9)10/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVEXCRWSHQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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